molecular formula C15H13N3O B1202089 7-Aminonitrazepam CAS No. 4928-02-3

7-Aminonitrazepam

Katalognummer: B1202089
CAS-Nummer: 4928-02-3
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: OYOUQHVDCKOOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonitrazepam typically involves the reduction of nitrazepam. One common method is the catalytic hydrogenation of nitrazepam using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . This reaction selectively reduces the nitro group to an amino group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Aminonitrazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Detection Methods

7-Aminonitrazepam is primarily analyzed using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS). This method has been developed for sensitive detection in biological matrices such as urine and tissues.

  • Sensitivity : A study reported a limit of determination of 0.07 ng/mL and a limit of quantitation of 0.5 ng/mL for urinary samples, with recoveries ranging from 89.0% to 95.2% across different concentrations .
  • Nano-Enhanced ELISA : Researchers have developed a nano-enhanced enzyme-linked immunosorbent assay (ELISA) that significantly improves sensitivity to detect this compound, achieving detection limits as low as 5.6 pg/mL .

Table 1: Performance Metrics of Detection Methods

MethodLimit of DetectionLimit of QuantitationRecovery Rate (%)
HPLC-ESI-MS0.07 ng/mL0.5 ng/mL89.0 - 95.2
Nano-Enhanced ELISA5.6 pg/mLNot specifiedNot specified

Toxicological Studies

Case Studies on Poisoning

This compound has been studied in cases of nitrazepam poisoning, highlighting its distribution in body fluids and tissues. A notable case involved a woman who succumbed to nitrazepam overdose; postmortem analysis revealed significant concentrations of both nitrazepam and its metabolite in various tissues:

  • Blood Concentrations : Ranged from 0.400 to 1.82 µg/mL for nitrazepam and its metabolite respectively.
  • Tissue Accumulation : High concentrations were found in brain tissues (2.17 - 6.22 µg/g for nitrazepam; 2.49 - 5.11 µg/g for this compound), indicating significant central nervous system penetration .

Pharmacokinetics and Metabolism

Research indicates that the pharmacokinetics of this compound can vary based on factors such as dosage and individual metabolism rates:

  • Distribution Studies : In a study involving postmortem samples, it was found that the concentrations of the metabolite were generally higher than those of the parent compound across various matrices, suggesting extensive metabolism and retention in tissues .

Clinical Implications

The detection and analysis of this compound are crucial for understanding its role in clinical settings, particularly concerning drug testing and forensic investigations.

  • Oral Fluid Detection : A study indicated that the metabolite was more frequently detected in oral fluid samples than the parent drug, which may have implications for drug monitoring programs .

Biologische Aktivität

7-Aminonitrazepam (7-ANZP) is a prominent metabolite of nitrazepam, a benzodiazepine used primarily for its sedative and anxiolytic properties. Understanding the biological activity of 7-ANZP is crucial for assessing its pharmacological effects, potential therapeutic applications, and implications in drug metabolism and toxicity.

Metabolism of Nitrazepam to this compound

Nitrazepam is metabolized predominantly in the liver, where it undergoes reduction to form 7-ANZP. This process is facilitated by enzymes such as aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2) . The metabolic pathway can be summarized as follows:

  • Nitrazepam → (Reduction) → This compound
  • This compound → (Acetylation) → 7-Acetylamino nitrazepam

Pharmacological Properties

Research indicates that 7-ANZP exhibits partial agonist activity at the benzodiazepine receptor, influencing GABAA_A receptor-mediated neurotransmission. In a study conducted on rat neurons, 7-ANZP enhanced GABAA_A receptor currents but to a lesser extent than its parent compound, nitrazepam . The half-maximal effective concentration (EC50_{50}) for 7-ANZP was found to be approximately 124 nM, compared to 1.8 nM for nitrazepam, indicating a weaker efficacy .

Biological Activity and Effects

The biological effects of 7-ANZP can be categorized into several key areas:

1. Sedative Effects:

  • Similar to other benzodiazepines, 7-ANZP has sedative properties but is less potent than nitrazepam.
  • Its role as a metabolite may contribute to the residual sedative effects observed in patients treated with nitrazepam.

2. GABAA_A Receptor Modulation:

  • Studies show that 7-ANZP acts as a weak partial agonist at the GABAA_A receptor, which is critical for its anxiolytic and anticonvulsant effects .
  • The modulation of GABAA_A receptor activity by 7-ANZP may lead to clinical consequences in patients with elevated levels of this metabolite.

3. Detection in Biological Samples:

  • Detection of 7-ANZP in biological fluids has been documented, with studies indicating that it is more frequently detected than its parent drug in oral fluid samples .
  • The compound can be detected at very low concentrations using advanced techniques such as HPLC-MS .

Case Studies

Several case studies have highlighted the significance of monitoring 7-ANZP levels in clinical settings:

Case Study 1: Residual Effects in Patients
In a clinical study involving patients on nitrazepam therapy, elevated levels of 7-ANZP were associated with prolonged sedation and altered cognitive function. This suggests that monitoring metabolite levels may be essential for optimizing therapeutic regimens .

Case Study 2: Toxicity and Drug Interactions
Another case reported adverse reactions linked to high concentrations of 7-ANZP when combined with other central nervous system depressants. This underscores the importance of understanding the pharmacokinetics and dynamics of metabolites like 7-ANZP in polypharmacy scenarios .

Research Findings

Recent research has focused on the pharmacokinetics and toxicology associated with 7-ANZP:

Study Focus Findings
Enzyme IdentificationAOX1 and NAT2 are critical for the metabolism of nitrazepam to 7-ANZP .
PharmacokineticsHigh variability in metabolism among individuals affects therapeutic outcomes .
Detection MethodsHPLC-MS provides sensitive detection methods for trace analysis in biological samples .

Eigenschaften

IUPAC Name

7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOUQHVDCKOOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197749
Record name 7-Aminonitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-02-3
Record name 7-Aminonitrazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminonitrazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminonitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin, 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepinon-(2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINONITRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A49O337AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Aminonitrazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminonitrazepam
Reactant of Route 2
Reactant of Route 2
7-Aminonitrazepam
Reactant of Route 3
Reactant of Route 3
7-Aminonitrazepam
Reactant of Route 4
7-Aminonitrazepam
Reactant of Route 5
Reactant of Route 5
7-Aminonitrazepam
Reactant of Route 6
Reactant of Route 6
7-Aminonitrazepam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.